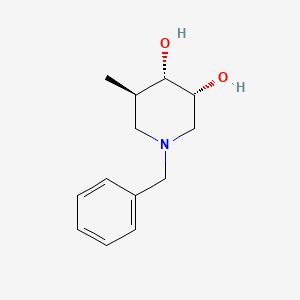![molecular formula C26H50N4O8Si2 B12539503 Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]- CAS No. 668994-10-3](/img/structure/B12539503.png)
Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of urea groups and triethoxysilyl groups attached to a phenylene backbone. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification and immobilization applications .
Métodos De Preparación
The synthesis of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- typically involves the reaction of 1,4-phenylenediamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The triethoxysilyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on various substrates, which are useful in surface modification and immobilization of molecules.
Biology: The compound can be used to immobilize enzymes and other biomolecules on surfaces, enhancing their stability and activity.
Industry: The compound is used in the production of advanced materials with tailored surface properties.
Mecanismo De Acción
The mechanism of action of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- involves the formation of strong covalent bonds with surface atoms, leading to the formation of self-assembled monolayers (SAMs). These SAMs provide a stable and functionalized surface that can be used for various applications. The molecular targets and pathways involved in its action include the interaction with surface hydroxyl groups and the formation of siloxane bonds .
Comparación Con Compuestos Similares
Similar compounds to Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- include:
1-[3-(Triethoxysilyl)propyl]urea: This compound has similar functional groups but lacks the phenylene backbone.
γ-Ureidopropyltrimethoxysilane: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
3-Ureidopropyltrimethoxysilane: Another similar compound with trimethoxysilyl groups. The uniqueness of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- lies in its phenylene backbone, which provides additional rigidity and stability to the compound.
Propiedades
Número CAS |
668994-10-3 |
|---|---|
Fórmula molecular |
C26H50N4O8Si2 |
Peso molecular |
602.9 g/mol |
Nombre IUPAC |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C26H50N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-13-19-27-25(31)29-23-15-17-24(18-16-23)30-26(32)28-20-14-22-40(36-10-4,37-11-5)38-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
OCXIPDSLLGBIJW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
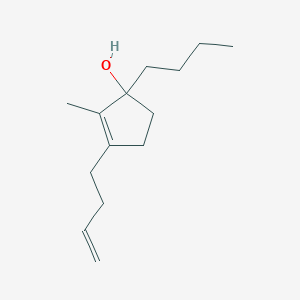
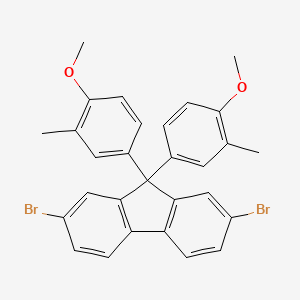
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
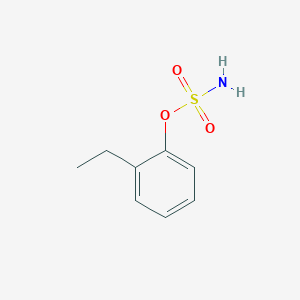
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
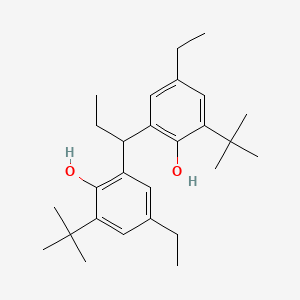
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
